molecular formula C10H20O B092694 2-Ethylhexyl vinyl ether CAS No. 103-44-6

2-Ethylhexyl vinyl ether

Cat. No.: B092694
CAS No.: 103-44-6
M. Wt: 156.26 g/mol
InChI Key: DSSAWHFZNWVJEC-UHFFFAOYSA-N
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Description

2-Ethylhexyl vinyl ether is an organic compound with the molecular formula C10H20O. It is a colorless liquid that is insoluble in water but soluble in organic solvents. This compound is primarily used as a monomer in the production of various polymers and copolymers, which find applications in coatings, adhesives, and other industrial products .

Mechanism of Action

. The primary targets of this compound are not explicitly mentioned in the available literature. .

Mode of Action

It’s known that vinyl ethers can undergo polymerization reactions, forming polymers with various properties depending on the specific vinyl ether used . The double bond in the vinyl group (CH=CH2) of the ether allows it to participate in these reactions.

Biochemical Pathways

In the context of polymer chemistry, the compound can participate in polymerization reactions, leading to the formation of polymers with various properties .

Pharmacokinetics

It’s important to note that the compound has a boiling point of 177-178 °c and a density of 0.816 g/mL at 25 °C , which may influence its behavior in biological systems.

Result of Action

It’s known that the compound can cause irritation to the eyes and skin upon contact, and inhalation can cause irritation of the lungs and respiratory system .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Ethylhexyl vinyl ether. For instance, its flammability indicates that it should be kept away from heat, sparks, open flames, and hot surfaces . Furthermore, it’s toxic to aquatic life with long-lasting effects , suggesting that its release into the environment should be avoided.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylhexyl vinyl ether can be synthesized through the reaction of 2-ethylhexanol with acetylene in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the acetylene to the alcohol, forming the vinyl ether.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexyl vinyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Polymerization: Initiators such as peroxides or azo compounds are commonly used.

    Addition Reactions: Reagents like halogens, acids, and bases can be used under controlled conditions.

    Electrocyclic Reactions: These reactions often require specific temperature and pressure conditions to proceed efficiently.

Major Products:

    Polymers and Copolymers: Used in coatings, adhesives, and sealants.

    Addition Products: Various substituted ethers and alcohols.

    Electrocyclic Products:

Scientific Research Applications

2-Ethylhexyl vinyl ether is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

    2-Chloroethyl vinyl ether: Similar in structure but contains a chlorine atom, making it more reactive in certain conditions.

    2-Ethylhexyl glycidyl ether: Contains an epoxide group, which provides different reactivity and applications.

    Ethylene glycol vinyl ether: Smaller molecule with different physical properties and uses

Uniqueness: 2-Ethylhexyl vinyl ether is unique due to its balance of reactivity and stability, making it suitable for a wide range of applications. Its long alkyl chain provides hydrophobic properties, while the vinyl group offers high reactivity, making it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

3-(ethenoxymethyl)heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-4-7-8-10(5-2)9-11-6-3/h6,10H,3-5,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSAWHFZNWVJEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29160-05-2
Record name Heptane, 3-[(ethenyloxy)methyl]-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29160-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID20870444
Record name 1-Ethenoxy-2-ethylhexane
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Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103-44-6
Record name 2-Ethylhexyl vinyl ether
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URL https://commonchemistry.cas.org/detail?cas_rn=103-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Ethylhexyl vinyl ether
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Record name 2-ETHYLHEXYL VINYL ETHER
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Record name 1-Ethenoxy-2-ethylhexane
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Record name 2-ethylhexyl vinyl ether
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Record name 2-ETHYLHEXYL VINYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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